5-[(Pentafluorophenoxy)methyl]-2-furoic acid
Description
5-[(Pentafluorophenoxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative featuring a pentafluorophenoxymethyl substituent at the 5-position of the furan ring. The pentafluorophenoxy group introduces strong electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to other substituents.
Properties
IUPAC Name |
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPWBHFKFCPHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pentafluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with pentafluorophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
5-Hydroxymethyl-2-furoic acid+PentafluorophenolBase5-[(Pentafluorophenoxy)methyl]-2-furoic acid
Industrial Production Methods
While specific industrial production methods for 5-[(Pentafluorophenoxy)methyl]-2-furoic acid are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Pentafluorophenoxy)methyl]-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pentafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Pentafluorophenoxy)methyl]-2-furoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Pentafluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The furoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-[(Pentafluorophenoxy)methyl]-2-furoic acid, their substituents, biological targets, and activities:
Mechanistic Differences and Similarities
TOFA vs. 5-[(Pentafluorophenoxy)methyl]-2-furoic Acid
- Structural Differences: TOFA’s tetradecyloxy chain confers high lipophilicity, facilitating membrane penetration and ACC inhibition . In contrast, the pentafluorophenoxy group in the target compound may enhance electronic interactions (e.g., halogen bonding) with enzyme active sites.
- Biological Effects: TOFA reduces malonyl-CoA levels, suppressing fatty acid synthesis and indirectly stimulating fatty acid oxidation via carnitine palmitoyltransferase I (CPT-1) activation . The target compound’s fluorinated substituent may alter ACC inhibition kinetics or target alternative pathways, though this requires validation.
Phenyl-Substituted Furoic Acids ()
- Substitution at the 2-position of the phenyl ring (e.g., Cl, CF₃, OMe) significantly enhances MetAP1 inhibition. For example: 5-(2-Trifluoromethylphenyl)-2-furoic acid (IC50 = 0.15 μM) is 300-fold more potent than 5-(2-chlorophenyl)thiophenic acid (IC50 = 3.5 μM) . Disubstitution patterns: 2,5-Dichloro derivatives show superior activity (IC50 = 0.25 μM) compared to mono-substituted analogs, suggesting steric and electronic optimization .
Pharmacological and Metabolic Considerations
- Forms TOFyl-CoA, an active metabolite that inhibits ACC .
- Fluorinated Analogs: Fluorine atoms improve metabolic stability and bioavailability. For example, 5-[(4-fluorophenoxy)methyl]-2-furoic acid () may exhibit enhanced pharmacokinetics compared to non-fluorinated analogs. The pentafluorophenoxy group’s electronegativity could enhance target binding but may also increase toxicity risks.
Biological Activity
5-[(Pentafluorophenoxy)methyl]-2-furoic acid (CAS Number: 402727-83-7) is a compound characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : CHFO
- Molecular Weight : 308.158 g/mol
- CAS Number : 402727-83-7
Biological Activity Overview
The following table summarizes the biological activities reported for 5-[(Pentafluorophenoxy)methyl]-2-furoic acid and related compounds:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various furoic acid derivatives, including 5-[(Pentafluorophenoxy)methyl]-2-furoic acid. The compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory effects of furoic acid derivatives revealed that 5-[(Pentafluorophenoxy)methyl]-2-furoic acid could reduce pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
Case Study 3: Cytotoxicity in Cancer Models
In vitro studies on cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to apoptosis in certain types of cancer cells. Further research is needed to elucidate the underlying mechanisms and potential therapeutic applications.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of furoic acid derivatives. The incorporation of fluorinated groups has been shown to improve lipophilicity and bioavailability, which may enhance their therapeutic potential.
- Fluorination Effects : The pentafluorophenoxy group significantly alters the pharmacokinetics and pharmacodynamics of the compound, potentially leading to increased efficacy.
- Synergistic Effects : When combined with other therapeutic agents, 5-[(Pentafluorophenoxy)methyl]-2-furoic acid may exhibit synergistic effects that enhance overall treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
